molecular formula C15H22N2O4S B6806578 N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide

N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B6806578
M. Wt: 326.4 g/mol
InChI Key: GCQCQUHMRPWGLY-UHFFFAOYSA-N
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Description

N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazepane ring, a chromene moiety, and a sulfonamide group

Properties

IUPAC Name

N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c18-22(19,17-11-13-10-16-6-2-8-20-13)14-4-5-15-12(9-14)3-1-7-21-15/h4-5,9,13,16-17H,1-3,6-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCQUHMRPWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3CNCCCO3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common approach starts with the formation of the oxazepane ring through a cyclization reaction. This is followed by the attachment of the chromene moiety via a nucleophilic substitution reaction. The final step involves the introduction of the sulfonamide group through a sulfonation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chromene or oxazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the oxazepane and chromene rings provide structural stability and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-oxazepan-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide
  • N-(1,4-oxazepan-2-ylmethyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-piperidinecarboxamide

Uniqueness

N-(1,4-oxazepan-2-ylmethyl)-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its combination of an oxazepane ring, a chromene moiety, and a sulfonamide group. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds.

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